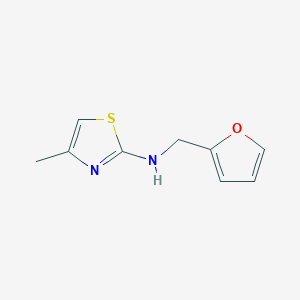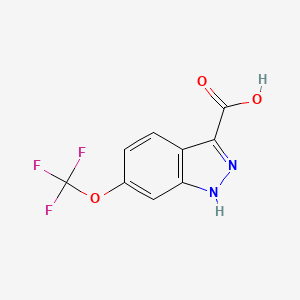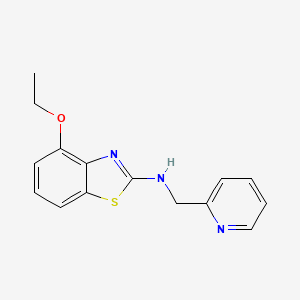
1-(4-氟苯基)-N-甲基哌啶-4-胺
描述
1-(4-fluorophenyl)-N-methylpiperidin-4-amine is a useful research compound. Its molecular formula is C12H17FN2 and its molecular weight is 208.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-methylpiperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-methylpiperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
氟化技术和衍生物合成
由Abe、Pandey和Baba(2000)进行的研究探讨了电化学氟化技术,产生了类似F-(1-己烷环己胺-乙酰氟化物)的衍生物,可能在合成化学和制药领域具有潜在相关性 Abe, Pandey, & Baba, 2000。
成像和诊断应用
Gilissen等人(2003)评估了衍生物作为高亲和性胆碱摄取系统的放射配体,表明它们在神经疾病诊断成像中的潜力 Gilissen et al., 2003。
材料科学应用
Kim、Labouriau、Guiver和Kim(2011)通过活化的氟苯胺反应合成了胍基功能化聚合物电解质,展示了该化合物在为能量存储创造先进材料方面的实用性 Kim et al., 2011。
光物理性质和应用
Yang、Chiou和Liau(2002)研究了对映-4-氨基苯基乙烯衍生物的荧光增强,揭示了有关其光物理性质的见解,这些见解可以为光学材料的设计提供信息 Yang, Chiou, & Liau, 2002。
化学转化和机理洞见
Bombek、Požgan、Kočevar和Polanc(2004)研究了对4-氟苯酚的亲电氨基化,展示了C-N键形成的新途径,这些途径可以在合成有机化学中加以利用 Bombek et al., 2004。
杀虫剂研究
Choi等人(2015)报道了噻唑衍生物合成和对蚊虫幼虫和真菌的杀虫活性,展示了1-(4-氟苯基)-N-甲基哌啶-4-胺衍生物在农业应用中的潜力 Choi et al., 2015。
作用机制
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . For instance, a compound with a similar structure, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, has been reported to exhibit antiviral activity .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the activity of the target molecules .
Biochemical Pathways
For instance, some indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
For instance, some compounds have been reported to be substrates for P-glycoprotein, which can affect their absorption and distribution .
Result of Action
For instance, some compounds have been reported to inhibit viral replication, reduce inflammation, inhibit cancer cell proliferation, inhibit HIV replication, scavenge free radicals, inhibit microbial growth, inhibit tubercular bacteria, lower blood glucose levels, inhibit malaria parasites, inhibit cholinesterase, and more .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of similar compounds .
生化分析
Biochemical Properties
1-(4-Fluorophenyl)-N-methylpiperidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dopamine receptors, influencing neurotransmitter release and uptake. The compound’s interaction with these receptors can modulate synaptic transmission and affect neurological functions. Additionally, 1-(4-fluorophenyl)-N-methylpiperidin-4-amine can bind to certain ion channels, altering their permeability and impacting cellular ion homeostasis .
Cellular Effects
The effects of 1-(4-fluorophenyl)-N-methylpiperidin-4-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate the cAMP signaling pathway, leading to changes in gene expression and metabolic activity. This activation can result in increased cellular energy production and altered metabolic flux . Furthermore, 1-(4-fluorophenyl)-N-methylpiperidin-4-amine can affect cell proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
At the molecular level, 1-(4-fluorophenyl)-N-methylpiperidin-4-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition. For instance, the compound can inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters, thereby increasing their availability in the synaptic cleft . Additionally, 1-(4-fluorophenyl)-N-methylpiperidin-4-amine can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-fluorophenyl)-N-methylpiperidin-4-amine in laboratory settings have been studied extensively. The compound’s stability and degradation over time are crucial factors in its efficacy. Studies have shown that 1-(4-fluorophenyl)-N-methylpiperidin-4-amine remains stable under controlled conditions but can degrade when exposed to light and heat . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell morphology and function .
Dosage Effects in Animal Models
The effects of 1-(4-fluorophenyl)-N-methylpiperidin-4-amine vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce anxiety-like behaviors . At higher doses, it can induce toxic effects, such as neurotoxicity and hepatotoxicity . Threshold effects have also been observed, with specific dosages required to achieve desired therapeutic outcomes without adverse effects .
Metabolic Pathways
1-(4-fluorophenyl)-N-methylpiperidin-4-amine is involved in several metabolic pathways. It undergoes phase I and phase II metabolism, primarily in the liver. Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound .
Transport and Distribution
The transport and distribution of 1-(4-fluorophenyl)-N-methylpiperidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it can accumulate in certain tissues, such as the liver and kidneys, where it undergoes further metabolism and excretion .
Subcellular Localization
The subcellular localization of 1-(4-fluorophenyl)-N-methylpiperidin-4-amine is essential for its activity and function. The compound can localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can influence various biochemical processes . Targeting signals and post-translational modifications play a crucial role in directing the compound to these compartments .
属性
IUPAC Name |
1-(4-fluorophenyl)-N-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-14-11-6-8-15(9-7-11)12-4-2-10(13)3-5-12/h2-5,11,14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSNPJYBXBQNMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B1438581.png)
![N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438583.png)
![2-[(4-Tert-butylphenyl)amino]pyridine-3-carbothioamide](/img/structure/B1438585.png)

![2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid](/img/structure/B1438590.png)



![3-(4-Fluorophenyl)-4-methylisoxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1438597.png)



![N-[2-(2-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438603.png)

